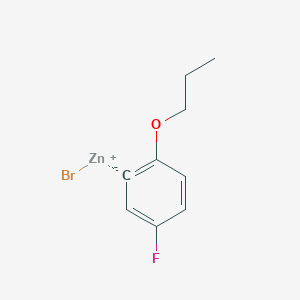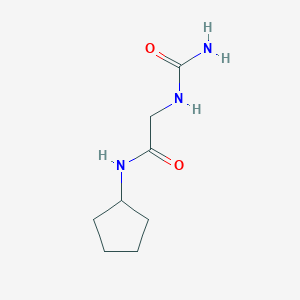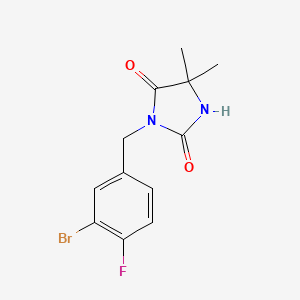![molecular formula C9H4BrClN4 B14894775 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminobenzonitrile with 4-bromo-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted triazoloquinazolines with various functional groups.
Applications De Recherche Scientifique
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Quinazoline: A parent compound with a similar core structure but lacking the triazole ring.
Triazoloquinoxaline: Another heterocyclic compound with a triazole ring fused to a quinoxaline core.
Bromazolam: A triazolobenzodiazepine with sedative and anxiolytic effects.
Uniqueness: 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H4BrClN4 |
|---|---|
Poids moléculaire |
283.51 g/mol |
Nom IUPAC |
8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C9H4BrClN4/c10-5-1-2-6-7(3-5)15-4-12-14-9(15)13-8(6)11/h1-4H |
Clé InChI |
XXYVSJKCBXOZAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)N3C=NN=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


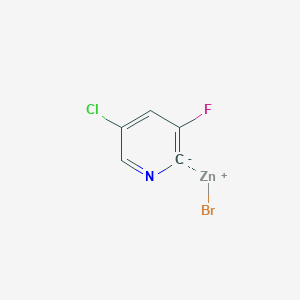
![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)
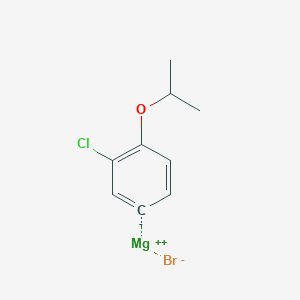
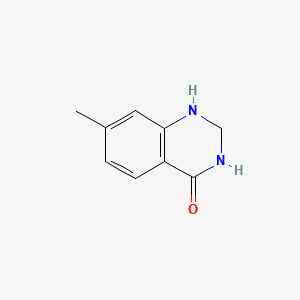
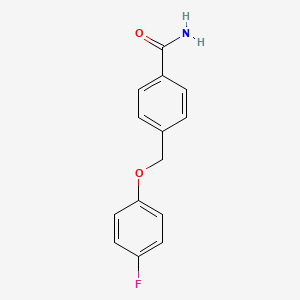
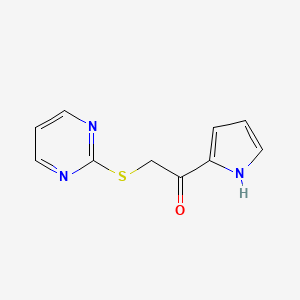

![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
